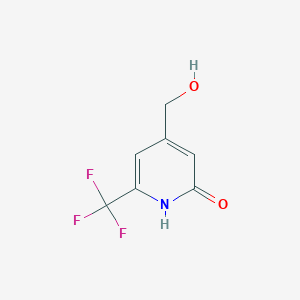

2-Hydroxy-6-(trifluoromethyl)pyridine-4-methanol

Vue d'ensemble

Description

“2-Hydroxy-6-(trifluoromethyl)pyridine” is a common intermediate in organic synthesis . It often appears in its keto form rather than as a pyridine hydroxyl . The major use of its derivatives is in the protection of crops from pests .

Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives have been synthesized and applied in the agrochemical and pharmaceutical industries . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .

Molecular Structure Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Chemical Reactions Analysis

TFMP derivatives are commonly used in the protection of crops from pests . They can also participate in subsequent transformations in their enol form .

Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 223.7±40.0 °C and a predicted density of 1.398±0.06 g/cm3 . It is a white to off-white solid at room temperature .

Applications De Recherche Scientifique

1. Catalyst in Hydroxyl-Directed Methanolysis

The compound has been utilized as a catalyst for the hydroxyl-directed methanolysis of alpha-hydroxy esters, displaying enhanced selectivity over alpha-methoxy esters. This usage is significant due to its ability to selectively target specific esters for methanolysis, highlighting its potential in selective organic synthesis processes (Sammakia & Hurley, 2000).

2. Spin State Behaviour in Iron(II) Complex Salts

The compound has been noted in the synthesis of iron(II) complex salts, where its derivatives demonstrate interesting spin state behaviors. This is particularly relevant in the field of magnetochemistry, as it contributes to understanding the spin states of complex salts and their potential applications in magnetic materials (Cook & Halcrow, 2015).

3. Ligand Exchange and Oxidative Addition in Inorganic Chemistry

In inorganic chemistry, derivatives of this compound have been used in the study of ligand exchange and oxidative addition reactions. These reactions are fundamental to understanding the behavior of metal complexes, which have numerous applications in catalysis and material science (Carlin & Mccarley, 1989).

4. Role in Photoreactions

It plays a role in photoreactions, such as the methoxylation and hydroxymethylation of pyridine derivatives. These reactions are significant in photochemistry, a field that contributes to the development of light-based technologies and processes (Sugiyama et al., 1982).

5. Application in Crystallography

The compound has been used in the study of crystal structures, particularly in the formation of co-crystals with other molecular components. Understanding these structures is essential in the field of crystallography, which has implications for material science and drug design (Percino et al., 2007).

Mécanisme D'action

Target of Action

Similar compounds with trifluoromethyl groups have been found to interact with peripheral sensory trigeminal nerves .

Mode of Action

It is known that the compound often appears in its keto form rather than as a pyridine hydroxyl . This suggests that it may undergo tautomerization, a form of isomerism, which could influence its interaction with its targets.

Pharmacokinetics

It is known that the compound has a predicted boiling point of 2237±400 °C and a density of 1398±006 g/cm3 . It is slightly soluble in chloroform and methanol .

Result of Action

Similar compounds with trifluoromethyl groups have been found to act as antagonists of the calcitonin gene-related peptide (cgrp) receptor , which plays a role in pain transmission.

Action Environment

It is known that the compound should be stored in a dry room temperature environment

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

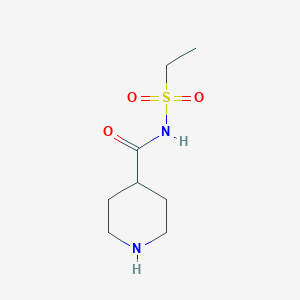

4-(hydroxymethyl)-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c8-7(9,10)5-1-4(3-12)2-6(13)11-5/h1-2,12H,3H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXACUDXVCHDGDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001209083 | |

| Record name | 4-(Hydroxymethyl)-6-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227580-28-0 | |

| Record name | 4-(Hydroxymethyl)-6-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227580-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Hydroxymethyl)-6-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

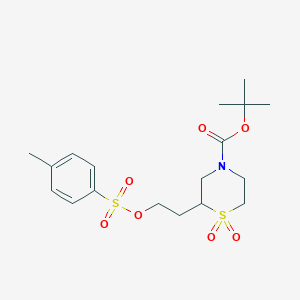

![tert-butyl 2-methyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B1409520.png)

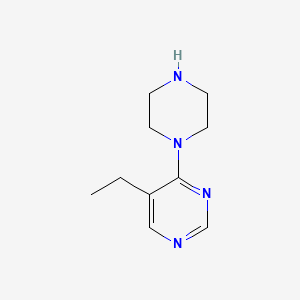

![Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate](/img/structure/B1409528.png)